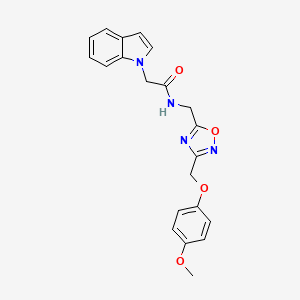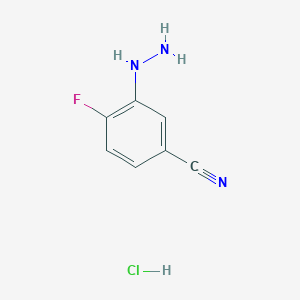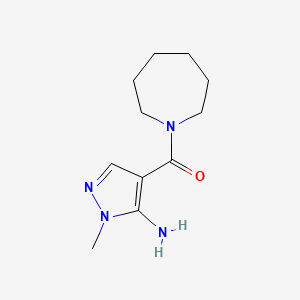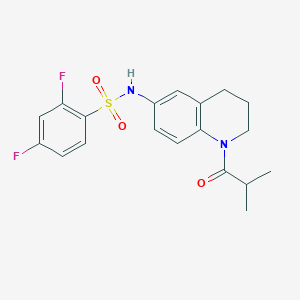![molecular formula C24H17BrN4O3 B2605810 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one CAS No. 1291832-04-6](/img/structure/B2605810.png)
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one” is a chemical compound with a molecular formula of C24H17BrN4O3 . It has an average mass of 489.321 Da and a monoisotopic mass of 488.048401 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of multiple ring structures including a bromophenyl ring, an oxadiazol ring, and a phthalazinone ring . The presence of these rings may contribute to the compound’s biological and pharmacological activities.Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been a focal point in the synthesis of various derivatives due to its promising antimicrobial properties. Research studies have synthesized and tested numerous derivatives of phthalazinone, including those with 1,2,4-oxadiazole groups, showcasing notable antimicrobial activities against a range of bacterial and fungal strains. The antimicrobial potential is evident in the structure-activity relationship studies, indicating the significance of the compound as a scaffold in drug discovery for infectious diseases.
- El-Hashash et al. (2012) synthesized phthalazine derivatives with the objective of studying their antimicrobial activity, showcasing the compound's potential in creating effective antimicrobial agents (El-Hashash et al., 2012).
- Mahmoud et al. (2012) explored the synthesis and spectral characterization of phthalazinone derivatives, contributing to the understanding of the compound's chemical properties and potential applications in antimicrobial therapies (Mahmoud et al., 2012).
- Sridhara et al. (2010) conducted a study on the synthesis and antimicrobial activity of 2-substituted phthalazin-1(2H)-one derivatives, highlighting the compound's significance in antimicrobial drug development (Sridhara et al., 2010).
Chemical Structure and Properties
The compound has also been studied for its chemical structure and properties, contributing to the understanding of its reactivity and potential in various chemical and biochemical applications.
- Fun et al. (2011) explored the chemical structure of related compounds, contributing to the understanding of the molecular architecture and potential reactivity of similar phthalazinone compounds (Fun et al., 2011).
- Bektaş et al. (2007) studied the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, highlighting the compound's relevance in chemical synthesis and potential in creating new antimicrobial agents (Bektaş et al., 2007).
- Önkol et al. (2008) synthesized and evaluated the antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives, showcasing the compound's utility in generating active antimicrobial agents (Önkol et al., 2008).
Propiedades
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O3/c1-2-31-18-12-10-17(11-13-18)29-24(30)20-9-4-3-8-19(20)21(27-29)23-26-22(28-32-23)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVMTXHNBCLHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2605729.png)




![2-Cyclopropyl-5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2605734.png)


![4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2605739.png)
![2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid](/img/structure/B2605742.png)
![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B2605743.png)

![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)